Dhurrin

Description

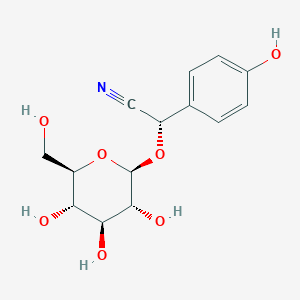

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-YOVYLDAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198142 | |

| Record name | Dhurrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-20-7 | |

| Record name | Dhurrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhurrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dhurrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(β-D-glucopyranosyloxy)(4-hydroxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DHURRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5999IY65C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhurrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Dhurrin

Precursor Amino Acid Metabolism in Dhurrin Synthesis

The foundational step in this compound biosynthesis involves the metabolic conversion of a specific aromatic amino acid. jst.go.jpnih.govmdpi.commdpi.com

L-Tyrosine as the Primary Substrate

The biosynthesis of this compound begins with the amino acid L-tyrosine. jst.go.jpnih.govmdpi.commdpi.com L-tyrosine serves as the sole primary substrate that is converted through a series of reactions to produce the intermediates leading to this compound. nih.govmdpi.com

Enzymatic Cascade of this compound Production

The conversion of L-tyrosine to this compound is facilitated by a cascade of specific enzymes, primarily involving cytochrome P450 monooxygenases and a glycosyltransferase. jst.go.jpnih.govmdpi.commdpi.com These enzymes are encoded by a cluster of genes, notably CYP79A1, CYP71E1, and UGT85B1, which are located on chromosome 1 in Sorghum bicolor. mdpi.comresearchgate.net

Cytochrome P450 Enzymes in Hydroxylation and Dehydration

Two key cytochrome P450 enzymes, CYP79A1 and CYP71E1, are involved in the initial steps of this compound biosynthesis, catalyzing hydroxylation and dehydration reactions that modify the L-tyrosine substrate. jst.go.jpnih.govmdpi.commdpi.com These enzymes are membrane-bound and located on the cytosolic surface of the endoplasmic reticulum. nih.govmdpi.com

CYP79A1 catalyzes the first committed step in this compound biosynthesis, converting L-tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime. jst.go.jpnih.govmdpi.commdpi.com This conversion proceeds through the intermediates N-hydroxytyrosine and N,N-dihydroxytyrosine. nih.govmdpi.comuniprot.org CYP79A1 exhibits a high degree of substrate specificity for L-tyrosine. nih.govmdpi.comnih.gov Research indicates that the activity of CYP79A1 is the rate-limiting step in the this compound biosynthetic pathway, making its expression and activity crucial regulators of this compound content. nih.govmdpi.comresearchgate.netnih.gov Studies have shown a strong correlation between this compound content and the activity, protein levels, and mRNA levels of CYP79A1. mdpi.comnih.govnih.gov

Following the action of CYP79A1, CYP71E1 catalyzes the conversion of (Z)-p-hydroxyphenylacetaldehyde oxime to p-hydroxymandelonitrile. jst.go.jpnih.govmdpi.commdpi.com This involves an unusual rearrangement of the Z-oxime isomer and a dehydration reaction. researchgate.net While also a cytochrome P450 enzyme, CYP71E1 is reported to have lower substrate specificity compared to CYP79A1. nih.govmdpi.comnih.gov The activity and expression levels of CYP71E1 also correlate with this compound content in sorghum. mdpi.comnih.govnih.gov

Role of CYP79A1 in Initial Conversions

Characterization of the this compound Biosynthetic Metabolon

Research indicates that the enzymes involved in this compound biosynthesis, specifically CYP79A1, CYP71E1, and UGT85B1, are not randomly distributed within the cell but are thought to form a metabolon. mdpi.comjst.go.jpmonash.edu A metabolon is a transient or stable multienzyme complex that facilitates the channeling of intermediates between consecutive enzymes in a metabolic pathway. phys.orgjst.go.jp

Studies have provided evidence for the existence of a dynamic metabolon in this compound biosynthesis in sorghum. phys.orgnih.gov This metabolon is associated with the endoplasmic reticulum membrane, where the membrane-bound CYP79A1 and CYP71E1 are located. mdpi.compurdue.edu UGT85B1, although soluble, is believed to interact with the membrane-bound enzymes to form this complex. nih.gov The formation of this metabolon is hypothesized to enable the efficient channeling of unstable intermediates, such as p-hydroxymandelonitrile, directly from one enzyme to the next, thereby minimizing their diffusion and potential degradation or side reactions within the cell. phys.orgjst.go.jp

Characterization studies have utilized techniques such as in planta fluorescence lifetime imaging microscopy and fluorescence correlation spectroscopy to investigate the functional and structural characteristics of this metabolon. phys.orgnih.gov Reconstitution of the metabolon in liposomes has also demonstrated the importance of membrane surface charge and the presence of UGT85B1 for metabolic channeling. phys.orgnih.gov These findings support the concept that the spatial organization of these enzymes into a metabolon is critical for the efficient and controlled production of this compound.

Rate-Limiting Steps and Regulatory Points in the Biosynthetic Pathway

Regulation of this compound biosynthesis in Sorghum bicolor occurs at multiple levels, significantly influencing the final this compound content in the plant. wikipedia.orgmdpi.com Transcriptional regulation of the genes encoding the biosynthetic enzymes, particularly CYP79A1 and CYP71E1, plays a significant role in controlling the pathway's flux. wikipedia.orgjst.go.jpdntb.gov.ua

Research has shown a strong correlation between the content of this compound and the mRNA and protein levels of CYP79A1 and CYP71E1. wikipedia.orgdntb.gov.ua this compound production is regulated depending on the plant's age and nutrient availability. wikipedia.orgjst.go.jp For instance, in older plants, nitrogen application can induce an increase in this compound content, which correlates with increased transcription of CYP79A1 and CYP71E1. wikipedia.orgdntb.gov.ua

Studies investigating the transcriptional regulation of this compound biosynthetic genes during plant development have shown that CYP79A1, CYP71E1, and UGT85B1 are highly expressed in young, developing vegetative tissues. osti.gov The transcript levels of CYP79A1 are particularly responsive and are considered key determinants of this compound levels. osti.gov

The following table summarizes key enzymes and intermediates in the this compound biosynthetic pathway:

| Step | Substrate | Enzyme | Product | Location |

| 1 | L-Tyrosine | CYP79A1 | p-Hydroxyphenylacetaldoxime | Endoplasmic Reticulum Membrane |

| 2 | p-Hydroxyphenylacetaldoxime | CYP71E1 | p-Hydroxymandelonitrile | Endoplasmic Reticulum Membrane |

| 3 | p-Hydroxymandelonitrile | UGT85B1 | This compound | Cytosol/ER Membrane (Metabolon) |

Note: This table is intended to be interactive in a digital format.

Detailed research findings highlight the intricate regulation of this pathway. For example, studies using transgenic Arabidopsis thaliana expressing the sorghum this compound biosynthetic genes have further supported the role of CYP79A1 as the rate-limiting enzyme. pnas.org These studies also suggest that while the introduced genes are under the control of a strong promoter, their steady-state transcriptional levels may not always be highly elevated, indicating complex post-transcriptional or translational regulation might also be involved. pnas.org

The dynamic nature of the metabolon and the transcriptional control of the key enzymes represent significant regulatory points ensuring the controlled synthesis and accumulation of this compound in sorghum.

Dhurrin Metabolism and Catabolic Pathways

Cyanogenesis: Hydrogen Cyanide Release Mechanism

The cyanogenesis pathway is triggered by tissue damage, which disrupts the spatial separation of dhurrin and its catabolic enzymes. mdpi.comnih.gov This mixing allows for the enzymatic hydrolysis of this compound, leading to the rapid liberation of hydrogen cyanide. jst.go.jpfrontiersin.orgresearchgate.netnih.gov

The breakdown of this compound in this pathway occurs in a two-step enzymatic process. Initially, this compound is hydrolyzed by β-glucosidases, also known as dhurrinases. jst.go.jpresearchgate.netmdpi.comnih.gov This step cleaves the glycosidic bond, releasing glucose and p-hydroxymandelonitrile. jst.go.jpfrontiersin.org Subsequently, p-hydroxymandelonitrile is acted upon by α-hydroxynitrile lyase (HNL), which catalyzes its dissociation into p-hydroxybenzaldehyde and hydrogen cyanide (HCN). mdpi.commdpi.comnih.govebi.ac.uk At pH values above 6, the p-hydroxymandelonitrile intermediate can also spontaneously dissociate into these products without enzymatic catalysis by HNL. jst.go.jpnih.gov

This compound + H₂O → p-hydroxymandelonitrile + Glucose p-hydroxymandelonitrile → p-hydroxybenzaldehyde + HCN

Beta-glucosidases, specifically the dhurrinases (DHRs), play a crucial role in initiating the cyanogenesis pathway by catalyzing the hydrolysis of this compound to p-hydroxymandelonitrile and glucose. jst.go.jpresearchgate.netmdpi.comnih.gov In Sorghum bicolor, several dhurrinase isoforms have been identified, including DHR1, DHR2, DHR-like3, and DHR-like4. mdpi.comnih.govnih.govmountainscholar.org These enzymes are encoded by genes located on chromosome 8. mdpi.comnih.govmountainscholar.org

Research indicates that different dhurrinase isoforms exhibit tissue-specific expression patterns. nih.govmountainscholar.orgresearchgate.net For instance, DHR1 and DHR2 are expressed in different leaf tissues. mountainscholar.org DHR1 is reported to be expressed in coleoptiles and hypocotyls, while DHR2 is found in leaves and shows the highest expression level among the four dhurrinases. mountainscholar.org The confined expression of specific dhurrinases to particular tissues may be related to the presence of specific cell types in those organs. researchgate.net

Alpha-hydroxynitrile lyase (HNL) is the second enzyme involved in the cyanogenesis pathway. mdpi.commdpi.comnih.govebi.ac.uk It catalyzes the dissociation of p-hydroxymandelonitrile, the product of dhurrinase activity, into p-hydroxybenzaldehyde and hydrogen cyanide. mdpi.commdpi.comebi.ac.uk While this dissociation can occur spontaneously at neutral to alkaline pH, HNL accelerates the release of HCN. jst.go.jpnih.gov The gene encoding HNL in Sorghum bicolor is located on chromosome 4. mdpi.comnih.gov High expression of HNL is observed in leaf blades and the leaf sheath, consistent with its role in defense in these exposed organs. researchgate.net

A key mechanism preventing the premature release of HCN under normal physiological conditions is the spatial separation, or compartmentation, of this compound and its catabolic enzymes within different cellular compartments or tissues. researchgate.netmdpi.comnih.govoup.com This decompartmentation, often caused by tissue disruption from herbivory or mechanical damage, allows the enzyme and substrate to mix, triggering cyanogenesis. mdpi.comnih.gov

Studies using techniques like protoplast isolation and Raman hyperspectral imaging have shown that this compound is primarily localized in the epidermal layers of sorghum leaves. nih.govresearchgate.net While earlier research suggested vacuolar storage, more recent findings using high-resolution imaging indicate that this compound may be located within both cell walls and cytoplasm, potentially in dense bio-condensates, particularly surrounding epidermal, cortical, and vascular tissue. mountainscholar.orgresearchgate.netjustagriculture.in

In contrast to this compound's localization, the catabolic enzymes, this compound β-glucosidase (dhurrinase) and α-hydroxynitrile lyase (HNL), are predominantly located in the mesophyll tissue of sorghum leaves. nih.govresearchgate.netjustagriculture.in This spatial separation between the substrate (this compound in the epidermis) and the enzymes (dhurrinase and HNL in the mesophyll) is critical for the plant's defense mechanism, ensuring that HCN is only released upon tissue damage that breaches this compartmental barrier. nih.gov

Spatial Compartmentation of this compound and Catabolic Enzymes

Epidermal Localization of this compound

Non-Toxic this compound Recycling Pathways

In addition to the cyanogenic pathway, this compound can also be metabolized through non-toxic recycling pathways. mdpi.comfrontiersin.orgresearchgate.net These pathways allow the plant to break down this compound without releasing HCN, potentially serving as a source of nitrogen and carbon for growth and development, particularly during periods of high metabolic demand or nutrient limitation. jst.go.jpfrontiersin.orgfrontiersin.org

One proposed non-toxic pathway involves the conversion of this compound to p-hydroxyphenylacetonitrile catalyzed by enzymes like glutathione (B108866) S-transferase (GSTL1 or GSTL2). mdpi.comfrontiersin.orgnih.gov This intermediate can be further metabolized to p-hydroxyphenylacetic acid and ammonia (B1221849) by nitrilases (NIT4A and NIT4B2), utilizing glutathione as a reducing agent. mdpi.comnih.gov This pathway does not produce HCN. mdpi.comfrontiersin.orgnih.gov Glucose is also a primary by-product of this compound breakdown in both the cyanogenic and recycling pathways. frontiersin.orgfrontiersin.org

The recycling pathway is thought to be particularly active during certain developmental stages, such as grain maturation, where there is an increased demand for nitrogen. frontiersin.orgfrontiersin.org Genes involved in this compound recycling, such as GSTL1/2 and NIT4A/B1/B2, are upregulated during these periods. mdpi.comfrontiersin.org

Data Summary: this compound Catabolic Enzymes and Localization

| Enzyme Class | Specific Enzymes | Role in Catabolism | Primary Tissue Localization in Sorghum Leaves | Gene Location (Sorghum) |

| β-Glucosidases | Dhurrinase (DHR1, DHR2, DHR-like3, DHR-like4) | Hydrolyzes this compound to p-hydroxymandelonitrile and Glucose | Mesophyll nih.govresearchgate.netjustagriculture.in | Chromosome 8 mdpi.comnih.govmountainscholar.org |

| α-Hydroxynitrile Lyase | HNL | Dissociates p-hydroxymandelonitrile to p-hydroxybenzaldehyde and HCN | Mesophyll nih.govresearchgate.netjustagriculture.in | Chromosome 4 mdpi.comnih.gov |

| Glutathione Transferase | GSTL1, GSTL2 (involved in recycling) | Converts this compound to p-hydroxyphenylacetonitrile (in recycling pathway) | Not specified in search results | Not specified |

| Nitrilases | NIT4A, NIT4B1, NIT4B2 (involved in recycling/detox) | Metabolize p-hydroxyphenylacetonitrile to p-hydroxyphenylacetic acid and NH₃; detoxify HCN mdpi.comfrontiersin.orgnih.gov | Not specified in search results | Not specified |

Note: Localization information primarily derived from studies on Sorghum bicolor leaves.

Conversion to p-hydroxyphenylacetic acid

In the non-toxic recycling pathway, this compound is converted to p-hydroxyphenylacetic acid. frontiersin.orgnih.govfrontiersin.orgmdpi.comcore.ac.uk This process involves several enzymatic steps. Initially, this compound is converted to p-hydroxyphenylacetonitrile. nih.govmdpi.comd-nb.inforesearchgate.net This intermediate is then further metabolized to p-hydroxyphenylacetic acid and free ammonia. nih.govmdpi.comd-nb.inforesearchgate.net This conversion is facilitated by the action of specific enzymes, including glutathione transferases and nitrilases. nih.govmdpi.comd-nb.inforesearchgate.net Unlike the toxic pathway which involves dhurrinases and α-hydroxynitrile lyase and releases HCN, this recycling route avoids the liberation of toxic cyanide. frontiersin.orgnih.govfrontiersin.orgmdpi.comcore.ac.ukku.dk

Role of Glutathione Transferases (GSTL1, GSTL2)

Glutathione transferases (GSTs) of the lambda class, specifically GSTL1 and GSTL2, play a crucial role in the non-toxic recycling pathway of this compound. nih.govmdpi.comresearchgate.netcore.ac.ukd-nb.inforesearchgate.netresearchgate.netresearchgate.netosti.govresearchgate.netnih.govuq.edu.au These enzymes facilitate the conversion of this compound to p-hydroxyphenylacetonitrile. nih.govmdpi.comd-nb.inforesearchgate.net This step involves the replacement of the glucose moiety of this compound with glutathione, either spontaneously or potentially catalyzed by a GST. core.ac.ukd-nb.inforesearchgate.netku.dk The resulting glutathione conjugate then undergoes reductive cleavage catalyzed by GSTLs to produce p-hydroxyphenylacetonitrile. core.ac.ukd-nb.inforesearchgate.netku.dk Research has shown that two of the four GSTLs in sorghum exhibit high stereospecific catalytic activity towards the this compound-derived glutathione conjugate. core.ac.ukresearchgate.net The genes encoding GSTL1 and GSTL2 show co-localization with the genes for the nitrilases involved in the subsequent steps of the pathway. core.ac.ukresearchgate.netnih.gov

Function of Nitrilases (NIT4A, NIT4B1, NIT4B2) in Nitrogen Salvage

Nitrilases, particularly NIT4A, NIT4B1, and NIT4B2, are essential for the subsequent metabolism of p-hydroxyphenylacetonitrile in the this compound recycling pathway and for nitrogen salvage. nih.govmdpi.comresearchgate.netd-nb.inforesearchgate.netresearchgate.netosti.govresearchgate.netuq.edu.aunih.govnih.govnih.govnih.gov While NIT4 enzymes in plants are known to metabolize β-cyanoalanine as part of cyanide detoxification, in sorghum, specific heteromeric complexes of NIT4A with NIT4B1 or NIT4B2 have evolved to also process other substrates, including 4-hydroxyphenylacetonitrile. nih.govnih.gov The SbNIT4A/B2 heterocomplex, in particular, shows high activity with 4-hydroxyphenylacetonitrile, converting it to p-hydroxyphenylacetic acid and releasing ammonia. nih.govnih.gov This action is a key step in recovering the nitrogen stored in this compound. nih.govmdpi.comnih.govnih.gov The NIT4A/B1 complex is predominantly involved in β-cyanoalanine degradation, highlighting a functional differentiation among these nitrilase complexes. mdpi.comnih.gov The expression patterns of NIT4A and NIT4B2 are often similar, supporting the formation of a complex between these two enzymes for this compound recycling. mdpi.com

Ammonia Detoxification and Recycling

The catabolism of this compound, both through the toxic and non-toxic pathways, ultimately leads to the release of ammonia. frontiersin.orgnih.govfrontiersin.orgmdpi.comku.dknih.govnih.govpurdue.edu In the toxic pathway, HCN is first detoxified by β-cyanoalanine synthase (CAS) to form β-cyanoalanine, which is then converted to asparagine, aspartic acid, and ammonia by nitrilase complexes (NIT4A/B1 or NIT4A/B2). nih.govmdpi.commdpi.comku.dkosti.govuq.edu.aunih.govnih.govnih.gov In the non-toxic recycling pathway, ammonia is released directly from the conversion of p-hydroxyphenylacetonitrile to p-hydroxyphenylacetic acid by the NIT4A/B2 complex. nih.govmdpi.comd-nb.inforesearchgate.netku.dkosti.govnih.govnih.gov This released ammonia is a valuable source of reduced nitrogen for the plant, which can be recycled and incorporated into primary metabolism for the synthesis of amino acids like asparagine and aspartic acid, supporting plant growth and development, particularly under conditions of nitrogen deficiency. frontiersin.orgnih.govfrontiersin.orgmdpi.comcore.ac.ukku.dkpurdue.edumountainscholar.orgnih.govscispace.comjst.go.jp

Interplay between Biosynthesis and Catabolism During Plant Development

The levels of this compound in sorghum are dynamically regulated throughout plant development, reflecting a complex interplay between its biosynthesis and catabolism. frontiersin.orgnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govresearchgate.net this compound biosynthesis is most active in young, developing tissues, such as young leaves and stems, and in imbibing seeds. frontiersin.orgd-nb.infomountainscholar.orgresearchgate.netnih.govresearchgate.net this compound concentration typically peaks in young seedlings shortly after germination and then declines as the plant matures. frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov This decline is attributed to a shift where the rate of this compound breakdown surpasses its de novo synthesis. frontiersin.orgnih.govmdpi.com

The expression of genes involved in this compound biosynthesis is high in young tissues and can be influenced by factors such as nitrogen availability and light cycles. d-nb.infomountainscholar.orgresearchgate.net Conversely, genes involved in this compound catabolism, particularly those in the recycling pathway (GSTL1/2, NIT4A/B2), are also expressed during development, facilitating the remobilization of nitrogen from this compound. d-nb.infonih.govresearchgate.net The recycling pathway is proposed to be particularly active during stages like grain maturation when nutrients are remobilized. frontiersin.orgd-nb.inforesearchgate.net

The dynamic balance between synthesis and degradation allows this compound to function as a temporary nitrogen storage compound, providing a source of nitrogen and carbon for growth, especially during early seedling development or under nitrogen-deficient conditions. frontiersin.orgfrontiersin.orgcore.ac.ukku.dkpurdue.edumountainscholar.orgnih.govscispace.comjst.go.jp Studies have shown that genotypes with higher this compound levels can exhibit greater seedling biomass under nitrogen deficiency, supporting its role in nitrogen turnover. frontiersin.orgfrontiersin.org The spatial and temporal regulation of the enzymes involved in both pathways is crucial for the plant to optimize resource allocation between defense and growth. d-nb.inforesearchgate.net

Data Table: Key Enzymes and Their Roles in this compound Catabolism

| Enzyme/Complex | Role in this compound Metabolism | Pathway | Substrate(s) | Product(s) |

| Dhurrinase (DHR1, DHR2, etc.) | Hydrolysis of this compound | Toxic (Cyanogenic) | This compound | p-hydroxymandelonitrile and glucose |

| α-Hydroxynitrile Lyase (HNL) | Dissociation of p-hydroxymandelonitrile | Toxic (Cyanogenic) | p-hydroxymandelonitrile | p-hydroxybenzaldehyde and HCN |

| β-Cyanoalanine Synthase (CAS) | Detoxification of HCN | Detoxification | HCN and L-cysteine | β-cyanoalanine |

| NIT4A/B1 Complex | Metabolism of β-cyanoalanine | Detoxification | β-cyanoalanine | Ammonia, Aspartic acid, Asparagine |

| GSTL1/GSTL2 | Conversion of this compound to p-hydroxyphenylacetonitrile | Non-toxic Recycling | This compound (via glutathione conjugate) | p-hydroxyphenylacetonitrile |

| NIT4A/B2 Complex | Conversion of p-hydroxyphenylacetonitrile | Non-toxic Recycling | p-hydroxyphenylacetonitrile | p-hydroxyphenylacetic acid and Ammonia |

Genetic and Molecular Regulation of Dhurrin Pathways

Identification and Characterization of Dhurrin Biosynthetic Genes

The core pathway for this compound biosynthesis from L-tyrosine involves the sequential action of three key enzymes: two cytochrome P450 monooxygenases, CYP79A1 and CYP71E1, and a UDP-glucosyltransferase, UGT85B1. mdpi.commdpi.comoup.com CYP79A1 catalyzes the conversion of L-tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime. mdpi.com Subsequently, CYP71E1 converts (Z)-p-hydroxyphenylacetaldehyde oxime to p-hydroxymandelonitrile. mdpi.com Finally, UGT85B1 adds a glucose molecule to p-hydroxymandelonitrile, yielding this compound. mdpi.comoup.com These enzymes are essential for this compound synthesis. oup.com Studies involving the transfer of these genes into acyanogenic plants like Arabidopsis thaliana and Nicotiana tabacum have demonstrated their sufficiency for this compound production. wikipedia.orgoup.com

Genomic Organization of the this compound Gene Cluster

In Sorghum bicolor, the genes encoding the key this compound biosynthetic enzymes, CYP79A1, CYP71E1, and UGT85B1, are physically clustered on chromosome 1. mdpi.comresearchgate.net This genomic organization is significant and suggests a coordinated regulation of the pathway. nih.gov The gene cluster also includes SbMATE2, a gene encoding a transporter of the multidrug and toxic compound extrusion (MATE) family, which is co-expressed with the biosynthetic genes and is capable of transporting this compound. nih.govresearchgate.net The co-localization of a transporter gene with the biosynthetic genes may be related to managing the potential self-toxicity of this compound. nih.gov

Transcriptional Regulation of this compound Metabolism Genes

The level of this compound in sorghum is largely determined by the transcriptional regulation of the genes encoding the biosynthetic enzymes, particularly CYP79A1 and CYP71E1. nih.govresearchgate.net This regulation is influenced by various factors, including plant age, developmental stage, tissue type, genotype, and environmental conditions. nih.govresearchgate.netresearchgate.net

Differential Gene Expression Across Plant Tissues and Developmental Stages

The expression of genes involved in this compound metabolism exhibits significant variation across different plant tissues and developmental stages, contributing to the dynamic accumulation of this compound. researchgate.netnih.govosti.gov

Expression in Young Tissues (Leaves, Leaf Sheaths, Roots, Stems)

Genes involved in this compound biosynthesis are highly expressed in young, developing vegetative tissues, including leaves, leaf sheaths, roots, and stems. researchgate.netnih.govosti.govresearchgate.net This high expression in young tissues correlates with the peak accumulation of this compound during the early growth stages of sorghum seedlings. mdpi.commdpi.com this compound is primarily produced in the leaves, with varying concentrations in leaf sheaths and culms. mdpi.com Within these tissues, it is mainly distributed in the epidermal, cortical, and vascular tissue, with the highest concentration in cortical tissue. mdpi.com

Expression in Specific Organs (Tiller Buds, Imbibing Seeds)

Beyond the main vegetative tissues, high expression of this compound biosynthetic genes is also observed in specific organs such as tiller buds and imbibing seeds. researchgate.netnih.govosti.gov For instance, DHR1 (a dhurrinase involved in bioactivation) is highly expressed in imbibed seeds undergoing root outgrowth, while DHR2 is highly expressed in developing tiller buds associated with nascent leaf growth. researchgate.net This suggests a role for this compound metabolism in these specific developmental processes.

Developmental Decline in Expression at Maturity

As sorghum plants mature, the expression levels of the genes involved in this compound biosynthesis generally decrease significantly or become undetectable. mdpi.commountainscholar.org This developmental decline in gene expression leads to a subsequent decrease in this compound content as the plant ages. mdpi.commdpi.commountainscholar.org The biosynthesis and accumulation of this compound peak during the early growth stages and subsequently decline as the plant matures. mdpi.com This decline is attributed to the prevalence of this compound breakdown over its de novo synthesis in mature plants. mdpi.com While this compound content is highest in seedlings, biosynthesis genes remain highly expressed through vegetative development before decreasing at maturity. researchgate.netmountainscholar.org

Summary of this compound Biosynthesis Gene Expression

| Tissue/Developmental Stage | Expression Level of Biosynthetic Genes (CYP79A1, CYP71E1, UGT85B1) |

| Young Leaves | High researchgate.netnih.govosti.govresearchgate.net |

| Young Leaf Sheaths | High researchgate.netnih.govosti.govresearchgate.net |

| Young Roots | High researchgate.netnih.govosti.govresearchgate.net |

| Young Stems | High researchgate.netnih.govosti.govresearchgate.net |

| Tiller Buds | High researchgate.netnih.govosti.gov |

| Imbibing Seeds | High researchgate.netnih.govosti.gov |

| Mature Tissues | Decreased or Undetectable mdpi.commountainscholar.org |

Diel Cycle Influence on Gene Expression

The expression of genes involved in this compound biosynthesis exhibits diurnal or diel cycles, indicating regulation influenced by the daily light-dark cycle. Studies using RNA-seq have shown that genes involved in this compound biosynthesis have gene-specific peaks of expression in leaves during diel cycles. researchgate.netosti.govnih.gov This suggests that the plant's internal circadian clock plays a role in modulating the transcriptional activity of these biosynthetic genes. mountainscholar.orgbepress.commdpi.commdpi.com The rhythmic expression likely contributes to the dynamic regulation of this compound levels throughout the day, potentially optimizing resource allocation for defense and growth in response to environmental cues like light availability. researchgate.netresearchgate.net

Role of Transcription Factors in this compound Gene Regulation (e.g., SbGATA22)

Transcriptional regulation is a key level of control for this compound biosynthesis. While the core biosynthetic genes have been identified for decades, the specific transcription factors that regulate their expression are still being actively investigated. mdpi.commdpi.com A putative transcription factor, SbGATA22, has been identified as a potential regulator of this compound biosynthesis. mdpi.commdpi.comresearchgate.netsorghumbase.orgnih.gov SbGATA22 is an LLM domain B-GATA transcription factor that has been shown to bind to putative GATA transcription factor binding motifs in the promoter region of SbCYP79A1, a key gene in the this compound biosynthetic pathway. mdpi.comnih.gov Research suggests that SbGATA22 may act as a negative regulator of SbCYP79A1 expression. mdpi.commdpi.comnih.gov Transient expression assays have indicated that SbGATA22 localizes to the nucleus, consistent with its role as a transcription factor. researchgate.netnih.gov Further studies analyzing the expression of SbGATA22 in relation to SbCYP79A1 expression and this compound concentration under different developmental stages and nitrogen availability conditions support its potential regulatory role. nih.gov

Post-Transcriptional and Post-Translational Control Mechanisms

While transcriptional regulation plays a significant role in controlling this compound content, post-transcriptional and post-translational mechanisms may also contribute to the fine-tuning of the pathway. The enzymes involved in this compound synthesis, particularly CYP79A1 and CYP71E1, form a metabolon, a complex of enzymes that facilitates the efficient channeling of intermediates and prevents the accumulation of potentially toxic compounds. mountainscholar.orgresearchgate.net This physical association can be considered a form of metabolic channeling, influencing reaction rates and pathway flux.

Studies have shown a good correlation between the protein levels of CYP79A1 and CYP71E1 and their corresponding enzyme activities, suggesting that regulation at the level of enzymatic activity through post-translational modification or inhibitors might not be the primary control point. nih.gov However, the possibility of such mechanisms contributing to regulation under specific conditions or in particular tissues cannot be entirely excluded. The transport of this compound within the plant, potentially mediated by transporters like SbMATE2 and SbCGTR1, could also be subject to regulation, influencing its accumulation in different tissues and cellular compartments. mdpi.com

Genetic Variation and Natural Allelic Diversity Affecting this compound Content

Significant variation in this compound content exists among different sorghum species and varieties. jst.go.jpmdpi.com Domesticated Sorghum bicolor generally exhibits higher this compound content compared to wild species like Sorghum macrospermum. mdpi.com This natural variation is largely attributed to genetic differences. frontiersin.orgmountainscholar.org The variation in this compound content among genotypes is associated with differences in the expression levels of the key biosynthetic genes, CYP79A1, CYP71E1, and UGT85B1. jst.go.jp

Genetic studies, including Genome-Wide Association Studies (GWAS), have identified quantitative trait loci (QTLs) associated with this compound content and hydrogen cyanide potential (HCNp) in sorghum. mountainscholar.orgmdpi.com These studies have revealed significant single nucleotide polymorphisms (SNPs) on chromosomes harboring the this compound biosynthetic and catabolic genes, although the locations of these SNPs are not always directly within the coding regions of these genes. mdpi.com This suggests that regulatory regions or other genes influencing the pathway contribute to the observed natural allelic diversity in this compound content. The genetic makeup of sorghum lines is considered the largest source of variation in this compound levels. mountainscholar.org Efforts in breeding programs aim to modify this compound content by leveraging this natural variation and through induced mutations in the biosynthesis pathways. google.com

Ecological and Physiological Roles of Dhurrin in Plants

Dhurrin as a Phytoanticipin in Plant Defense

This compound functions as a phytoanticipin, a defensive compound constitutively present in plants that provides immediate protection against potential threats. jst.go.jpnih.gov Upon tissue disruption, such as during herbivory or pathogen attack, this compound is rapidly hydrolyzed by specific enzymes (β-glucosidases and α-hydroxynitrile lyase) to release glucose, p-hydroxybenzaldehyde, and the highly toxic substance hydrogen cyanide (HCN). mdpi.comjst.go.jpnih.gov This release of HCN is a key mechanism by which this compound confers defense. mdpi.comnih.gov

Deterrence of Herbivores and Insect Pests (e.g., Sorghum Aphid)

The primary defensive function of this compound is the deterrence of herbivores and insect pests through the release of toxic hydrogen cyanide. mdpi.comfrontiersin.orgnih.gov HCN is a potent toxin that interferes with cellular respiration in many organisms. mdpi.comnih.gov Studies have shown a correlation between this compound concentration and reduced herbivore damage on crops. jst.go.jpmdpi.com For instance, a significant inverse correlation has been reported between cyanogenic glycoside content in young leaves of Eucalyptus cladocalyx and the amount of damage caused by herbivores. jst.go.jp In sorghum, this compound has been hypothesized to contribute to resistance against the sorghum aphid (Melanaphis sacchari). mountainscholar.org When the sorghum aphid feeds on the plant, the breakdown of this compound into HCN is believed to act as a defense mechanism. mountainscholar.org Research suggests that activation of the this compound biosynthetic pathway upon aphid feeding could contribute to this defense via HCN release. mountainscholar.org However, the effectiveness of this compound against aphids specifically is still being investigated, as some insects may have mechanisms to detoxify cyanide or avoid tissue disruption. nih.govmdpi.com While some studies support the deterrent effect, others have shown little or no effect on certain herbivores. jst.go.jp

Resistance Against Plant Pathogens (e.g., Antifungal Activity)

Beyond herbivore deterrence, this compound and its breakdown products have also been implicated in plant defense against pathogens, including exhibiting antifungal activity. mdpi.comfrontiersin.orgnih.gov The release of aglycones from cyanogenic glucosides, including this compound, may contribute to the formation of compounds with antifungal properties. mdpi.comnih.gov For example, induced cyanogenesis in barley leaves through the expression of dhurrinase-2 from sorghum led to a significant reduction in powdery mildew colonization, suggesting that hydrogen cyanide in sorghum can hinder fungal diseases. jst.go.jp Recent research investigating the role of this compound in sorghum's reaction against the head smut pathogen Sporisorium reilianum f. sp. reilianum (SRS) suggests its involvement in protection against this fungus. nih.gov Studies showed a positive correlation between HCN potential (a measure of this compound content) and the latent period for symptom appearance upon inoculation with SRS. nih.gov Furthermore, this compound biosynthetic genes were found to be upregulated in resistant sorghum lines after inoculation with SRS. nih.gov

This compound in Plant Stress Response and Adaptation

Cyanogenic glucosides, including this compound, are considered pivotal metabolites for preserving plant growth, particularly during instances of biotic or abiotic stress. mdpi.comresearchgate.net Plants respond to environmental stressors by initiating defensive measures and adjusting metabolic processes to produce functional metabolites crucial for survival. nih.gov

Role as an Osmoprotectant under Abiotic Stress

This compound has been hypothesized to function as an osmoprotectant under abiotic stress conditions. mdpi.comfrontiersin.orgmountainscholar.orgresearchgate.net Osmoprotectants are compounds that help regulate osmotic balance in plants, thereby improving stress tolerance. mountainscholar.org While the exact mechanisms of this compound's osmoprotectant role are still being explored, its presence in significant quantities in specific cell types or tissues, such as young sorghum seedlings, suggests this function when sorghum faces limited water availability. researchgate.net

Contribution to Drought Tolerance

Drought is a significant abiotic stressor that impacts plant growth and development. mdpi.comnih.gov this compound has been linked to drought tolerance in plants, particularly in sorghum. frontiersin.orgmountainscholar.org Reduced moisture availability has been associated with the formation of this compound in forage sorghum. frontiersin.org High levels of leaf this compound have been observed in grain sorghum genotypes that exhibit the "stay-green" trait during post-anthesis water deficit, a trait associated with drought tolerance and increased grain yield under stress. mountainscholar.orgresearchgate.net Studies have found a correlation between this compound content and post-flowering drought tolerance. mountainscholar.org While this compound levels increase under drought stress, research also indicates that this compound increases but does not necessarily mitigate oxidative stress in droughted sorghum. mdpi.com

This compound in Nitrogen Dynamics and Turnover

This compound, as a nitrogen-containing compound, also plays a role in nitrogen dynamics and turnover within the plant. mdpi.comfrontiersin.orgmountainscholar.org It can serve as a mobilizable nitrogen storage source. frontiersin.orgmountainscholar.org In sorghum, this compound functions in the storage, transport, and partitioning of nitrogen, contributing to increased nitrogen use efficiency. frontiersin.org this compound concentration is typically highest in young seedlings, where it accumulates rapidly after germination. frontiersin.org As the seedling ages, this compound biosynthesis decreases, and its turnover increases. frontiersin.org This turnover pathway allows the plant to extract nitrogen and glucose from this compound for use in primary metabolism. frontiersin.org Research suggests that this compound can act as an endogenous nitrogen source for early seedling growth, particularly under nitrogen-deficient conditions. frontiersin.orgnih.gov Studies using sorghum genotypes with varying this compound levels have indicated that high-dhurrin genotypes accumulated more seedling fresh shoot biomass under deficient nitrogen conditions compared to low-dhurrin genotypes. frontiersin.orgnih.gov This highlights the potential importance of this compound as a nitrogen source during early development, especially when external nitrogen is limited. nih.gov The induction of cyanogenic glucosides in response to high nitrogen availability also strongly suggests their involvement in nitrogen turnover and transportation via an alternative pathway that results in the formation of ammonia (B1221849) from cyanogenic glucosides, which can be used for plant growth and development without releasing HCN. mdpi.com

Mobilizable Nitrogen Storage and Recycling

This compound serves as a form of nitrogen storage in plants, particularly in sorghum. frontiersin.orgfrontiersin.orgjst.go.jpnih.govmountainscholar.org This stored nitrogen can be remobilized and recycled by the plant for primary metabolic processes, especially under conditions of nitrogen deficiency. frontiersin.orgfrontiersin.orgjst.go.jpnih.govmountainscholar.org The breakdown of this compound can occur through a non-toxic recycling pathway that releases ammonia (NH3), a usable nitrogen source for the plant. mdpi.commountainscholar.org This contrasts with the toxic catabolic pathway (cyanogenesis) which primarily functions in defense and produces HCN. mdpi.com Research suggests that the endogenous turnover pathway of this compound allows the plant to extract nitrogen and glucose for use in primary metabolism. frontiersin.org Studies using high-dhurrin sorghum genotypes in nitrogen-deficient media have shown increased seedling fresh shoot biomass compared to low-dhurrin genotypes, implicating this compound as an N source for early seedling growth under these conditions. frontiersin.orgfrontiersin.orgnih.gov The expression of genes involved in this compound recycling has been observed to increase near floral initiation, anthesis, and during grain maturity, potentially reflecting an increased demand for nitrogen during these developmental stages. frontiersin.org Cyanogenic glucosides, including this compound, may act as storage compounds for reduced nitrogen that can be recycled for the synthesis of other metabolites throughout plant development. mountainscholar.org

Influence of Nitrogen Fertilization on this compound Accumulation

Nitrogen fertilization significantly influences this compound content in sorghum. mdpi.comjst.go.jpnih.govnih.gov While nitrogen application may not affect this compound content in very young seedlings, it induces an increase in this compound levels in older plants. nih.govnih.govresearchgate.net This suggests that in older plants, increased nitrate (B79036) supply leads to higher this compound accumulation, potentially indicating that this compound acts as a nitrate sink. jst.go.jpnih.gov Studies have shown significant differences in this compound levels under varying nitrogen fertilizer concentrations, with higher nitrogen levels generally correlating with increased this compound content. mdpi.com For instance, sorghum grown under high nitrogen levels (20 mM) exhibited higher HCN concentrations (0.51 mg/g) compared to those grown under low nitrogen levels (1.5 mM, 0.13 mg/g). mdpi.com The increase in this compound following nitrate supply is linked to increased biosynthetic capacity, as nitrogen application to older plants increases the activity and mRNA levels of key biosynthetic enzymes like CYP79A1 and CYP71E1. nih.govnih.gov

Developmental Roles of this compound

Accumulation and Turnover During Seed Germination and Early Seedling Growth

This compound accumulation is highest in young sorghum seedlings, rapidly increasing after germination. frontiersin.orgfrontiersin.orgnih.govresearchgate.net In the tip of young seedlings, this compound content can reach up to 6% of the dry weight. frontiersin.orgfrontiersin.org In etiolated sorghum seedlings, this compound may constitute up to 30% of the dry shoot weight of leaves and coleoptile at 8 days after planting, when the endosperm is largely depleted and this compound content is at its maximum. frontiersin.orgfrontiersin.org Following this initial peak, this compound biosynthesis decreases, and its turnover increases as the seedling ages, leading to a decline in concentration. frontiersin.orgfrontiersin.orgnih.gov During seed maturation, this compound concentrations decrease, with mature seeds containing negligible amounts. researchgate.netmdpi.com This decrease during seed maturation is attributed to the activity of the alternate turnover pathway rather than the detoxification pathway. mdpi.com The turnover during seed development may result in the storage of nitrogen in preparation for germination and growth. mdpi.com Studies using acyanogenic sorghum mutants (lacking this compound) have reported delayed germination and reduced early seedling growth, suggesting a role for this compound-derived nitrogen in seedling development. frontiersin.orgfrontiersin.orgnih.govmdpi.com

Developmental Shifts in this compound Synthesis and Catabolism

This compound content in sorghum varies significantly with plant age and growth conditions. nih.govresearchgate.net The cyanide potential, an indicator of this compound levels, is highest shortly after the onset of germination and declines as the plant matures. nih.govresearchgate.net The biosynthesis of this compound from tyrosine involves three key enzymes: CYP79A1, CYP71E1, and UGT85B1. wikipedia.orgmdpi.com The activity and mRNA levels of the biosynthetic enzymes CYP79A1 and CYP71E1 correlate well with this compound content at different developmental stages. nih.govnih.gov CYP79A1 is considered the rate-limiting enzyme in this compound synthesis in etiolated seedlings. nih.govnih.gov The site of this compound synthesis also shifts during plant development, moving from leaves to the stem in older plants. nih.govnih.govresearchgate.net While biosynthetic gene expression is high in young tissues, there is a substantial decrease as plants transition to the reproductive phase. researchgate.net Concurrently, there are relatively small but consistent increases in the expression of selective recycling genes in maturing plants, consistent with this compound serving as a mobilizable nitrogen source. researchgate.net this compound catabolism occurs via two main pathways: the toxic cyanogenesis pathway involving dhurrinase (DHR) and α-hydroxynitrile lyase (HNL), and a non-toxic recycling pathway. mdpi.commdpi.comresearchgate.net Genes involved in this compound bio-activation (leading to HCN) are expressed early in organ development with organ-specific patterns, while recycling genes are expressed at similar levels in different organs during development. researchgate.net

Ecological Interactions Beyond Direct Defense

Influence on Plant Community Dynamics

Beyond its direct role in deterring herbivores, this compound may influence plant community dynamics by affecting competitive interactions among neighboring plants. mdpi.comresearchgate.nettandfonline.comtandfonline.com The presence of this compound can confer a competitive advantage by reducing herbivore damage, allowing this compound-containing plants to allocate more resources to growth and reproduction. mdpi.comtandfonline.comtandfonline.com This reduced herbivory can influence the composition and diversity of plant communities, potentially allowing this compound-containing species to outcompete non-cyanogenic species in certain environments. mdpi.comresearchgate.nettandfonline.com Studies using transgenic Arabidopsis thaliana engineered to produce this compound have investigated the ecological effects of herbivory on competitive interactions between resistant and susceptible genotypes. tandfonline.comtandfonline.com These studies suggest that herbivory can significantly impact the fecundity of susceptible genotypes, particularly at high plant density, highlighting how this compound-mediated resistance can influence competitive outcomes. tandfonline.com

Here is a summary of some key findings regarding this compound content and its relation to developmental stage and nitrogen availability:

| Developmental Stage | Nitrogen Availability | This compound Content/Cyanide Potential | Notes | Source(s) |

| Early Seedling | Any | Highest | Peaks shortly after germination. | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |

| Early Seedling | Nitrogen Available | High | Nitrogen application has little effect at this very early stage. | nih.govnih.govresearchgate.net |

| Early Seedling | Nitrogen Deficient | Implicated as N source | High-dhurrin genotypes show better growth than low-dhurrin genotypes. | frontiersin.orgfrontiersin.orgnih.gov |

| Older Plants | Nitrogen Available | Increases with N application | This compound acts as a nitrate sink; increased biosynthetic enzyme activity. | mdpi.comjst.go.jpnih.govnih.gov |

| Older Plants | Any | Declines with age | Biosynthesis decreases, turnover increases. | frontiersin.orgfrontiersin.orgresearchgate.net |

| Mature Seeds | N/A | Negligible | This compound is turned over during maturation via the recycling pathway. | researchgate.netmdpi.com |

Advanced Analytical and Methodological Approaches for Dhurrin Research

Chromatographic Techniques for Dhurrin Quantification and Profiling

Chromatographic methods are fundamental for separating this compound from complex plant matrices and quantifying its concentration. Coupling chromatography with mass spectrometry provides enhanced sensitivity and specificity for identifying and measuring this compound and its related metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound. It allows for the separation of this compound from other compounds in plant extracts based on their differential interactions with a stationary phase and a mobile phase. This compound content can be determined by comparing the peak areas or heights in chromatograms to those of known this compound standards. frontiersin.org For instance, an HPLC method involving methanol (B129727) extraction has been developed and tested for evaluating this compound levels in the roots and stems of different sorghum and Sudangrass varieties. acs.orgresearchgate.net This method was used to determine this compound content, which ranged from 0.16 to 7.14 mg g⁻¹ dry matter in stems and 1.38 to 6.57 mg g⁻¹ dry matter in roots, showing statistical differences among tested germplasms. researchgate.net

HPLC is often coupled with detectors such as diode array detectors (DAD) for monitoring this compound at specific wavelengths, typically 232 nm. mdpi.comresearchgate.netresearchgate.net While HPLC alone can quantify this compound, its sensitivity can be a limiting factor, particularly when analyzing samples with low this compound concentrations. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This coupling allows for the identification and quantification of this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. LC-MS is considered an accurate method for direct measurement of this compound. nih.gov

LC-MS has been used to analyze this compound and related glucosides in various plant tissues. oup.comresearchgate.net For example, LC-MS analysis of leaf extracts from Nicotiana tabacum engineered to produce this compound demonstrated the presence of this compound at a specific retention time and mass-to-charge ratio (m/z = 334.1). oup.comresearchgate.net This technique also enabled the identification of other glucosides derived from p-hydroxybenzaldehyde, an intermediate in the this compound pathway. oup.comresearchgate.net LC-MS has also been employed to analyze metabolite profiles in sorghum mutants deficient in this compound synthesis, revealing the accumulation of this compound pathway-derived metabolites. oup.com

Studies have shown that direct measurement of this compound concentration in methanolic extracts using LC-MS provides similar results to methods that measure evolved cyanide. nih.gov While accurate, LC-MS can be more expensive and less suitable for fieldwork compared to simpler methods like air drying tissue for analysis with the addition of β-glucosidase. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of HPLC that utilizes smaller particle size columns and higher mobile phase pressures, resulting in improved separation resolution, speed, and sensitivity. UHPLC is often coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective quantification of multiple compounds simultaneously.

An UHPLC-QqQ-MS/MS method has been established and validated for the simultaneous quantification of eight cyanogenic glucosides, including this compound, in agri-food samples. researchgate.netbiocrick.comacs.org This method involves extracting cyanogenic glucosides with aqueous methanol, cleaning via solid-phase extraction, and separating analytes on a C18 column using gradient elution. researchgate.netbiocrick.comacs.org MS/MS analysis is performed using electrospray ionization in positive mode, with quantification in multiple reaction monitoring (MRM) mode. researchgate.netbiocrick.comacs.org This UHPLC-MS/MS method has shown satisfactory validation results in terms of linearity, sensitivity, precision, accuracy, matrix effect, and stability. researchgate.net

UHPLC analysis has also been used to determine this compound content in sorghum plants, often in conjunction with methods for testing hydrogen cyanide release. purdue.edu

Selected Ion Flow Tube–Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time headspace analysis technique that allows for the direct measurement of volatile compounds, such as hydrogen cyanide (HCN), which is released upon this compound hydrolysis. This method is particularly useful for assessing the cyanogenic potential of plant tissues.

SIFT-MS has been used for the direct headspace analysis of HCN above Macadamia plant parts, including flowers, leaves, nuts, and husks. mdpi.comresearchgate.netbiocrick.comnih.gov This technique allowed for the determination of optimal conditions for maximum HCN release, such as treatment with pH 7 buffer solution and heating. mdpi.comresearchgate.netbiocrick.comnih.gov While SIFT-MS measures the released HCN, HPLC-MS is used to analyze the intact this compound in the plant extracts. mdpi.comresearchgate.netbiocrick.com

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques provide complementary information about the spatial distribution and localization of this compound within plant tissues.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution

MALDI-MSI is a powerful technique that enables the visualization of the spatial distribution of metabolites, including this compound, directly within tissue sections. This provides insights into where this compound is synthesized, stored, and metabolized at a cellular or tissue level.

MALDI-MSI has been applied to study the emergence and spatial distribution of this compound and its derivatives during sorghum germination. nih.govoup.comresearchgate.netnih.gov This technique allows for the determination of the in situ localization of metabolites based on their molecular masses. oup.com Studies using MALDI-MSI have shown that this compound primarily accumulates in the germinating embryo, supporting its role in protecting emerging tissues against herbivory. researchgate.netnih.gov this compound recycling products, on the other hand, have been observed to be mainly located in the scutellum and/or pericarp/seed coat region, suggesting other potential functions during germination. researchgate.netnih.gov

MALDI-MSI, often coupled with high mass accuracy analyzers like the Orbitrap, allows for the identification of compounds based on their accurate mass. nih.gov While metabolic extract analysis by LC-MS might not detect low-abundance compounds in early stages due to dilution, MALDI-MSI can detect these compounds directly within the tissue, providing a more complete picture of their spatial distribution. nih.gov

Table 1: Summary of Analytical Techniques for this compound Research

| Technique | Abbreviation | Application | Key Information Provided |

| High-Performance Liquid Chromatography | HPLC | Quantification and profiling of this compound | Concentration, presence in extracts |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification of this compound and metabolites | Concentration, identity, fragmentation patterns |

| Ultra-High-Performance Liquid Chromatography | UHPLC | High-resolution separation and quantification | Precise quantification, separation of isomers |

| Selected Ion Flow Tube–Mass Spectrometry | SIFT-MS | Real-time headspace analysis of released HCN | Cyanogenic potential, HCN release kinetics |

| Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging | MALDI-MSI | Spatial distribution of this compound in tissues | Localization within plant structures |

Table 2: Examples of this compound Concentrations Determined by Analytical Methods

| Plant Part/Tissue | This compound Concentration (mg g⁻¹ Dry Matter) | Method Used | Source |

| Sorghum stems | 0.16 - 7.14 | HPLC | researchgate.net |

| Sorghum roots | 1.38 - 6.57 | HPLC | researchgate.net |

| Sorghum leaves (fresh) | ~6 - 22 µg mg⁻¹ fresh leaf tissue | HPLC | biocrick.comnih.govmdpi.com |

Note: Concentration units vary between studies (mg g⁻¹ DM vs. µg mg⁻¹ fresh leaf tissue).

Molecular and Genetic Tools for Pathway Analysis

Understanding the complex pathway of this compound metabolism involves the use of various molecular and genetic tools. These techniques allow researchers to identify, characterize, and manipulate the genes responsible for this compound biosynthesis, degradation, and transport.

RNA Sequencing (RNA-seq) for Transcriptome Profiling

RNA sequencing (RNA-seq) is a powerful tool used to profile the transcriptome, providing insights into gene expression patterns related to this compound metabolism. This technique allows for the investigation of which genes are active, where, and under what conditions. Studies utilizing RNA-seq have examined the expression of genes involved in the biosynthesis, bioactivation, and recycling of this compound in Sorghum bicolor. researchgate.netnih.govosti.govglbrc.org

RNA-seq has revealed that genes involved in this compound biosynthesis, such as CYP79A1, CYP71E1, and UGT85B1, are highly expressed in young, developing vegetative tissues, including leaves, leaf sheaths, roots, and stems, as well as in tiller buds and imbibing seeds. researchgate.netnih.govosti.govglbrc.org These genes also exhibit gene-specific peaks of expression in leaves during diel cycles. researchgate.netnih.govosti.govglbrc.org Genes associated with this compound bioactivation show expression early in organ development with organ-specific patterns. researchgate.netnih.govosti.govglbrc.org Genes involved in recycling pathways are expressed at similar levels across different organs during development. researchgate.netnih.govosti.govglbrc.org However, post-floral initiation, when nutrients are remobilized for grain filling, the expression of genes like GSTL1 can decrease significantly in leaves, while others like NITB2 can increase in stems. researchgate.netnih.govosti.govglbrc.org This suggests a dynamic transcriptional regulation of this compound metabolism throughout plant development and in response to nutrient demands. researchgate.netnih.govosti.govglbrc.org Comparative genomic approaches via RNA-seq have also been used to evaluate the effect of mutations in genes related to this compound content in different sorghum accessions. mdpi.com

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Studies

Quantitative Real-Time PCR (RT-qPCR), also known as qPCR, is a highly sensitive technique used for the accurate and quantitative measurement of gene expression levels. thermofisher.com It is widely used in this compound research to profile the expression of candidate genes involved in its metabolic pathways according to developmental stages or in response to various conditions. mdpi.comnih.gov

RT-qPCR has been employed to determine the transcript levels of genes in both the biosynthesis and degradation pathways of this compound. mdpi.comnih.gov For example, studies have examined the expression patterns of genes like CYP79A1, CYP71E1, UGT85B1 (biosynthesis), Dhr1, Dhr2, Dhr3, Dhr4, HNL1 (bioactivation), NIT4A, NIT4B1, NIT4B2, CAS1 (detoxification), and GSTL1, GSTL2 (recycling). mdpi.comnih.gov These studies have shown that the expression of this compound biosynthesis genes is generally higher at the seedling stage and decreases as the plant matures. mdpi.comnih.gov RT-qPCR has also been used to confirm the reduction of gene expression, such as CYP79A1, in transgenic plants developed to have lower this compound content. frontiersin.org The correlation between metabolite content (this compound and its derivatives) and gene expression levels has been investigated using RT-qPCR, revealing significant associations for genes in the biosynthesis, cyanogenesis, and detoxification pathways. mdpi.com

Mutagenesis and Forward Genetic Screens

Mutagenesis and forward genetic screens are valuable approaches for identifying genes involved in this compound metabolism by observing phenotypic changes in mutant populations. Chemical mutagens, such as ethyl methanesulfonate (B1217627) (EMS), are commonly used to induce random mutations in plant populations. google.compurdue.edu

Forward genetic screens involve screening a mutagenized population for individuals exhibiting altered this compound content or hydrogen cyanide (HCN) production. google.compurdue.edunih.gov For instance, a high-throughput colorimetric technique can be used to screen EMS-mutagenized sorghum populations for acyanogenic individuals. nih.gov Subsequent analysis, such as HPLC, can determine if these mutants are impaired in this compound production. google.com This approach has successfully identified new genetic variants that disrupt this compound metabolism. purdue.edu One notable example is the identification of a mutant with a P414L mutation in CYP79A1 that affects this compound production, although it was associated with slower growth. purdue.edu More recent screens have identified mutations like C493Y in CYP79A1 that disrupt biosynthesis without a slow-growth phenotype, providing potential resources for developing low-dhurrin varieties. purdue.edu

Whole Genome Resequencing for Variant Identification

Whole genome resequencing is a powerful method for identifying genetic variations, including single nucleotide polymorphisms (SNPs), insertions, deletions, and structural variants, across the entire genome of individuals or populations. cd-genomics.comcd-genomics.com In the context of this compound research, resequencing is used to pinpoint the specific genetic lesions responsible for observed mutant phenotypes identified through forward genetic screens. purdue.edunih.gov

By resequencing the genome of acyanogenic or low-dhurrin mutants and comparing them to a reference genome (such as that of sorghum accession BTx623), researchers can identify candidate genetic variants linked to the altered phenotype. google.compurdue.edupurdue.edunih.gov For example, whole genome resequencing of an EMS-induced sorghum mutant defective in HCN release identified a point mutation in the dhurrinase two gene, leading to a premature stop codon and elucidating the genetic basis of the acyanogenic phenotype in that mutant. nih.govresearchgate.net Whole genome resequencing has also been used in association analyses to identify genetic variation related to traits like aphid resistance, which can be linked to this compound metabolism. bohrium.comescholarship.org

Gene Editing Technologies for Targeted Pathway Manipulation

Gene editing technologies, such as CRISPR/Cas9 and TALENs, allow for precise and targeted modifications to the plant genome. researchgate.net These tools are increasingly applied in this compound research to manipulate specific genes within the this compound metabolic pathway, enabling a more direct investigation of gene function and the potential development of sorghum varieties with altered this compound content. purdue.eduresearchgate.net

Targeted gene editing can be used to knock out or modify genes involved in this compound biosynthesis or degradation. researchgate.net This allows researchers to study the effects of specific gene alterations on this compound levels and related phenotypes. For instance, manipulating this compound production has involved knocking out genes in the biosynthetic pathway. researchgate.netmdpi.com Gene editing can also be used to introduce desired mutations, such as those identified through forward genetic screens, into elite sorghum lines to develop varieties with reduced this compound accumulation. purdue.edu The successful transfer and expression of the this compound biosynthetic pathway genes into other species like Arabidopsis thaliana using similar gene editing technology has demonstrated the potential for manipulating this pathway in different plant systems. mountainscholar.org

Phenotyping Methodologies for this compound Content and Related Traits

Accurate phenotyping of this compound content and related traits is essential for genetic studies, breeding programs, and understanding the biological roles of this compound. Various methods are employed to quantify this compound or its breakdown products and assess associated plant characteristics.

One common approach to estimate this compound content is by measuring the total amount of hydrogen cyanide potential (HCNp) in plant tissues. mdpi.commountainscholar.orgnih.govd-nb.info This method relies on the enzymatic hydrolysis of this compound to release HCN, which can then be quantified using colorimetric assays or other detection methods. mdpi.commountainscholar.orgnih.gov HCNp is often used as a proxy for this compound content, with a conversion factor (e.g., 1 mg of HCN is equivalent to 11.5 mg of this compound). nih.govd-nb.info While this method is widely used, it measures the potential for HCN release rather than the intact this compound molecule. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more direct and accurate method for quantifying this compound and its peripheral metabolites, such as p-hydroxybenzaldehyde (pHB) and p-hydroxyphenylacetic acid (pHPAAc). mdpi.comgoogle.comresearchgate.netnih.govresearchgate.net HPLC allows for the separation and detection of these compounds in plant extracts. mdpi.comgoogle.comresearchgate.netnih.govresearchgate.net This method has been used to measure this compound levels in different sorghum tissues (leaves, stems, roots) and across various developmental stages, revealing significant variation among genotypes and developmental time points. researchgate.netnih.gov HPLC analysis has also been used to assess this compound production in mutants identified through genetic screens. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying this compound and other cyanogenic glucosides. nih.gov LC-MS allows for the separation of compounds by chromatography and their detection and identification based on their mass-to-charge ratio. nih.gov This technique is particularly useful for determining the identity and relative content of cyanogenic glucosides present in different sorghum species or genotypes. nih.gov

Phenotyping also involves assessing traits related to this compound's biological functions, such as herbivore resistance and drought tolerance. This can include measuring insect feeding damage or evaluating plant growth and physiological responses under stress conditions in genotypes with varying this compound levels. mountainscholar.orgd-nb.info Non-destructive phenotyping techniques, such as image-based analysis to measure green plant area, can be used to quantify growth and assess the impact of factors like insect herbivory on plants with different this compound profiles. d-nb.info

Analyzing this compound content across different developmental stages and in various plant tissues is a critical aspect of phenotyping. Studies have shown that this compound concentrations are typically highest in young tissues and seedlings and can vary significantly depending on the genotype and environmental conditions like drought or frost. mdpi.commountainscholar.orgnih.govd-nb.infouky.eduicrisat.org Phenotyping methodologies must account for these variations to accurately assess this compound-related traits.

Table: this compound Content in Different Sorghum Tissues

| Tissue | This compound Content (mg g⁻¹ dry matter) | Source |

| Stems | 0.16 ± 0.04 to 7.14 ± 0.32 | researchgate.netnih.govresearchgate.net |

| Roots | 1.38 ± 0.02 to 6.57 ± 0.09 | researchgate.netnih.govresearchgate.net |

Note: These values represent ranges observed in different sorghum and Sudangrass varieties.

Table: HCN Potential (HCNp) in Sorghum Genotypes

| Genotype | HCNp (ppm) under Well-Watered Conditions | Source |

| ICSR 14001 | 511 | researchgate.net |

| ICSV 93046 | 443 | researchgate.net |

| CSH 24 MF | 364 | researchgate.net |

Note: HCNp is used as a proxy for this compound content.

High-Throughput Phenotyping Techniques

High-throughput phenotyping (HTP) plays a crucial role in accelerating the research and breeding of crops like sorghum, particularly concerning traits influenced by secondary metabolites such as this compound. HTP allows for rapid, non-destructive, and high-resolution analysis of plant traits, overcoming the limitations of traditional labor-intensive and time-consuming methods. researchgate.net While many HTP platforms have been optimized for model plants like Arabidopsis thaliana, there is growing application in crop species, including cereals such as sorghum. researchgate.net

Quantitative methods are essential for determining the precise amount of this compound present in plant tissues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are established techniques used for the quantitative determination of this compound content in different sorghum tissues. mountainscholar.org Although these methods can quantify this compound, extraction protocols may vary. mountainscholar.org Studies have shown that the preparation of tissue samples can impact measured this compound concentrations; for instance, freeze-dried tissues contained approximately half the amount of this compound compared to dried or fresh leaf tissue in one study. mountainscholar.org

To facilitate breeding efforts related to this compound content and cyanogenic potential (HCNp), simple, affordable, and high-throughput phenotyping methods are needed, especially for smallholder breeding programs. mountainscholar.org Biochemical methods like HPLC and LC-MS, while providing quantitative data, can be expensive and not inherently high-throughput. mountainscholar.org

In response to this need, semi-quantitative, high-throughput phenotyping methods have been developed to detect HCNp in sorghum leaf tissue. mountainscholar.orgnih.govmountainscholar.org One such method involves a semi-quantitative phenotypic assay utilizing commercial test strip paper to measure HCNp. mountainscholar.org This approach has been tested using recombinant inbred line (RIL) populations known to vary in this compound concentrations. mountainscholar.org Visual scoring based on a semi-quantitative high-throughput rating method has also been employed to assess HCNp release, with scores typically ranging from 0 to 5. nih.govmdpi.com It has been demonstrated that these visual scores can provide results comparable to those obtained from semi-quantitative measurements. nih.gov

Research findings indicate that this compound content can vary significantly among different sorghum species and varieties, as well as depending on growth stage, environment, and genotype. mountainscholar.orgresearchgate.netmdpi.com For example, domesticated Sorghum bicolor species generally exhibit considerably higher this compound content compared to wild species like Sorghum macrospermum. mdpi.com Within Sorghum bicolor, this compound levels can differ between varieties and across developmental stages. mdpi.commdpi.com Studies evaluating this compound levels in roots and stems of different sorghum and Sudangrass varieties have shown statistically significant differences in this compound content, which can be linked to traits like biofumigant efficacy. researchgate.netacs.orgnih.gov